Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-

Description

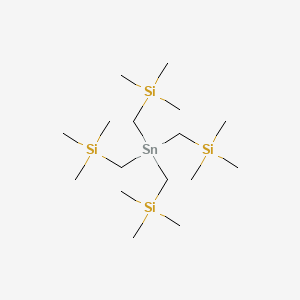

Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-: is a chemical compound with the formula C₁₆H₄₄Si₄Sn. It is a unique organosilicon compound that features a silicon-tin framework. This compound is notable for its tetrahedral symmetry and its applications in various fields of scientific research .

Properties

CAS No. |

18547-12-1 |

|---|---|

Molecular Formula |

C16H44Si4Sn |

Molecular Weight |

467.6 g/mol |

IUPAC Name |

trimethyl-[tris(trimethylsilylmethyl)stannylmethyl]silane |

InChI |

InChI=1S/4C4H11Si.Sn/c4*1-5(2,3)4;/h4*1H2,2-4H3; |

InChI Key |

CPBYPTZDGTUTNL-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C[Sn](C[Si](C)(C)C)(C[Si](C)(C)C)C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the reactants .

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of high-purity reagents and solvents is crucial in industrial settings to avoid contamination and side reactions .

Chemical Reactions Analysis

Types of Reactions: Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) undergoes various chemical reactions, including:

Reduction: Reduction reactions can lead to the formation of lower oxidation state silicon compounds.

Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like halogens or organometallic compounds are commonly employed.

Major Products:

Oxidation: Silicon dioxide (SiO₂) or silicon carbide (SiC).

Reduction: Lower oxidation state silicon compounds.

Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the study of silicon-tin interactions and their effects on chemical reactivity .

Biology: Its unique properties make it suitable for use in biocompatible coatings and implants .

Medicine: In medicine, Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is being explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .

Industry: Industrially, the compound is used in the production of high-performance materials such as sealants and adhesives. Its excellent mechanical properties and resistance to aging make it ideal for use in harsh environments .

Mechanism of Action

The mechanism of action of Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) involves its interaction with various molecular targets. The compound can form stable complexes with metals and other elements, which can then interact with biological molecules or industrial materials. The pathways involved in these interactions are still being studied, but it is believed that the silicon-tin framework plays a crucial role in the compound’s reactivity .

Comparison with Similar Compounds

Tetramethylsilane (TMS): TMS is a simpler organosilicon compound with the formula Si(CH₃)₄.

Tetrakis(trimethylsilyl)silane: This compound has a similar structure but lacks the tin atoms present in Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-).

Uniqueness: Silane, (stannanetetrayltetrakis(methylene)tetrakis(trimethyl-) is unique due to its silicon-tin framework, which imparts distinct chemical and physical properties. This makes it suitable for applications that require high stability and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.